An In-Depth Technical Guide to the Chemical Properties of 3-(3-Bromophenyl)propanal
An In-Depth Technical Guide to the Chemical Properties of 3-(3-Bromophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of the synthetic building block, 3-(3-Bromophenyl)propanal. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development, offering insights into its utility as a versatile intermediate.
Core Chemical Attributes
3-(3-Bromophenyl)propanal, with the CAS number 210115-30-3, is a bifunctional organic molecule featuring a propanal moiety attached to a brominated phenyl ring.[1] This unique combination of an aldehyde functional group and an aryl bromide imparts a versatile reactivity profile, making it a valuable precursor in a variety of synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(3-Bromophenyl)propanal is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Colorless to light yellow oil | Inferred from related compounds |
| Boiling Point | 267.8 ± 15.0 °C (Predicted) | |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥97% | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic and aliphatic protons.
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Aldehydic Proton (CHO): A triplet around δ 9.8 ppm.
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Aromatic Protons (C₆H₄): A complex multiplet pattern in the range of δ 7.2-7.6 ppm. The bromine substituent will influence the chemical shifts of the adjacent protons.
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Methylene Protons (CH₂CH₂): Two triplets, one adjacent to the aromatic ring (around δ 2.9 ppm) and another adjacent to the aldehyde (around δ 2.8 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-202 ppm.
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Aromatic Carbons (C₆H₄): Multiple signals between δ 122-142 ppm. The carbon attached to the bromine atom will show a characteristic shift.
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Aliphatic Carbons (CH₂CH₂): Two signals in the aliphatic region, expected around δ 45 ppm and δ 28 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band characteristic of the aldehyde carbonyl group.
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C=O Stretch: A strong, sharp peak in the region of 1720-1740 cm⁻¹.
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C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a prominent M+2 isotopic peak of nearly equal intensity to the molecular ion peak will be observed.
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Molecular Ion (M⁺): A peak at m/z 212/214.
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Key Fragments: Loss of the bromo-phenyl group or cleavage of the propanal side chain are expected fragmentation pathways.
Synthesis and Reactivity
The synthesis of 3-(3-Bromophenyl)propanal can be approached through several synthetic strategies, leveraging the reactivity of both the aromatic ring and the aldehyde precursor.
Synthetic Pathways
A plausible and efficient synthesis often involves the oxidation of the corresponding alcohol, 3-(3-bromophenyl)propan-1-ol. This precursor can be synthesized from commercially available starting materials. Another potential route could involve the hydroformylation of 3-bromostyrene.
A generalized workflow for the synthesis via oxidation is depicted below:
Caption: A potential synthetic route to 3-(3-Bromophenyl)propanal.
Experimental Protocol: Oxidation of 3-(3-bromophenyl)propan-1-ol (Generalized)
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Dissolution: Dissolve 3-(3-bromophenyl)propan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
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Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction and perform an aqueous workup to remove the oxidant byproducts.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-(3-Bromophenyl)propanal.
Chemical Reactivity
The reactivity of 3-(3-Bromophenyl)propanal is characterized by the distinct chemistries of its two functional groups.
Reactions of the Aldehyde Group:
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines.
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, using common oxidizing agents.
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Reduction: Can be reduced to the primary alcohol, 3-(3-bromophenyl)propan-1-ol, using reducing agents like sodium borohydride.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a method for carbon-carbon bond formation.
Reactions of the Bromophenyl Group:
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Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring. This is a powerful tool for building molecular complexity.
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Nucleophilic Aromatic Substitution: Under specific conditions, the bromine atom can be displaced by strong nucleophiles.
The dual reactivity is illustrated in the following diagram:
Caption: Reactivity profile of 3-(3-Bromophenyl)propanal.
Applications in Research and Drug Development
3-(3-Bromophenyl)propanal serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for sequential or orthogonal modifications, providing access to a wide range of chemical scaffolds.
The presence of the bromine atom is particularly advantageous, as it provides a handle for late-stage functionalization via cross-coupling reactions. This strategy is frequently employed in medicinal chemistry to generate libraries of analogs for structure-activity relationship (SAR) studies. For instance, the propanal moiety can be elaborated into a heterocyclic ring system, followed by diversification at the aryl bromide position.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(3-Bromophenyl)propanal is not widely available, safety precautions can be inferred from related brominated aromatic aldehydes and alcohols.[2][3][4][5]
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GHS Hazard Statements (Predicted): Likely to be classified as causing skin and eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[2]
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Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(3-Bromophenyl)propanal is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its dual reactivity, stemming from the aldehyde and aryl bromide functionalities, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its chemical properties, synthetic accessibility, and potential applications, serving as a valuable resource for researchers and drug development professionals.
References
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PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(3-Bromophenyl)propan-1-one. Retrieved from [Link]
